![molecular formula C31H37N5O3S B2515433 N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide CAS No. 1107519-91-4](/img/structure/B2515433.png)
N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide
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Overview
Description
N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide is a useful research compound. Its molecular formula is C31H37N5O3S and its molecular weight is 559.73. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research has demonstrated the synthesis and evaluation of biological activities of compounds with structural similarities to the mentioned chemical, focusing on their anti-monoamine oxidase and antitumor activities. For example, Markosyan et al. (2015) discussed the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, which exhibited significant anti-monoamine oxidase and antitumor activities (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).
Pesticidal Activities
Compounds in this class have also been screened for their pesticidal activities. Misra and Gupta (1982) synthesized new derivatives showing antibacterial, insecticidal, and anti-acetylcholinesterase activities, suggesting their potential use in developing new pesticides (Misra & Gupta, 1982).
Advanced Synthetic Techniques
Research into the synthesis techniques for these compounds has explored the use of various chemical reactions, highlighting the complex chemistry involved in their creation. Papadopoulos (1981) described the reaction of anthranilonitrile with ethyl isocyanatoacetate, leading to the formation of imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione, a process demonstrating the intricate synthetic routes possible for these chemicals (Papadopoulos, 1981).
Applications in Drug Formulation
The stability and solubility of similar compounds have been studied for their potential in drug formulation. Gu et al. (1988) investigated the degradation kinetics and solubility of a related compound, providing insights into its suitability for intravenous formulations (Gu, Huynh, Strickley, Lin, & Visor, 1988).
Mechanism of Action
Target of Action
These include enzymes, receptors, and ion channels .
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their targets .
Biochemical Pathways
Imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of potential targets. These pathways can include signal transduction, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Imidazole-containing compounds are generally well-absorbed and can be metabolized by the liver .
Result of Action
Depending on their targets, imidazole-containing compounds can have a variety of effects, including anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
properties
IUPAC Name |
N-cyclohexyl-2-[[3-oxo-2-[3-oxo-3-(2-phenylethylamino)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O3S/c1-2-26(29(38)33-22-13-7-4-8-14-22)40-31-35-24-16-10-9-15-23(24)28-34-25(30(39)36(28)31)17-18-27(37)32-20-19-21-11-5-3-6-12-21/h3,5-6,9-12,15-16,22,25-26H,2,4,7-8,13-14,17-20H2,1H3,(H,32,37)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETWWIMQIQCUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |
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